N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide
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Overview
Description
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a trichloroethyl group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with trichloroacetaldehyde to form an intermediate, which is then reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or receptors, leading to the disruption of cellular processes. For example, it has been shown to bind to certain proteins involved in cell signaling pathways, thereby affecting cell growth and proliferation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-furamide: This compound shares a similar structure but with a furamide group instead of a methoxybenzamide group.
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-chlorobenzamide: This compound has a chlorobenzamide group instead of a methoxybenzamide group.
Uniqueness
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its methoxybenzamide group, in particular, contributes to its potential as a therapeutic agent and its reactivity in various chemical reactions. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H14BrCl3N2O2 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H14BrCl3N2O2/c1-24-13-8-2-10(3-9-13)14(23)22-15(16(18,19)20)21-12-6-4-11(17)5-7-12/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
ZLHRDZRSMAMRAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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